5,13-Diethyl-10-methylheptadec-10-EN-8-one
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Overview
Description
5,13-Diethyl-10-methylheptadec-10-EN-8-one is an organic compound with the molecular formula C22H42O. It is a ketone with a long aliphatic chain and multiple ethyl and methyl substituents. This compound is primarily used in laboratory research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Diethyl-10-methylheptadec-10-EN-8-one typically involves the alkylation of a suitable precursor with ethyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of ethyl and methyl halides .
Industrial Production Methods
the principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its industrial production .
Chemical Reactions Analysis
Types of Reactions
5,13-Diethyl-10-methylheptadec-10-EN-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,13-Diethyl-10-methylheptadec-10-EN-8-one has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,13-Diethyl-10-methylheptadec-10-EN-8-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long aliphatic chain allows for hydrophobic interactions with lipid membranes, which can affect membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
10-Heptadecen-8-one: Similar in structure but lacks the ethyl and methyl substituents.
5,13-Diethyl-10-methyl-10-heptadecen-8-one: Very similar in structure and properties.
Uniqueness
5,13-Diethyl-10-methylheptadec-10-EN-8-one is unique due to its specific arrangement of ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of substituents on chemical and biological properties .
Properties
CAS No. |
138509-49-6 |
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Molecular Formula |
C22H42O |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
5,13-diethyl-10-methylheptadec-10-en-8-one |
InChI |
InChI=1S/C22H42O/c1-6-10-12-20(8-3)15-14-19(5)18-22(23)17-16-21(9-4)13-11-7-2/h14,20-21H,6-13,15-18H2,1-5H3 |
InChI Key |
ANOPYXAPCOGFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(=O)CC(=CCC(CC)CCCC)C |
Origin of Product |
United States |
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